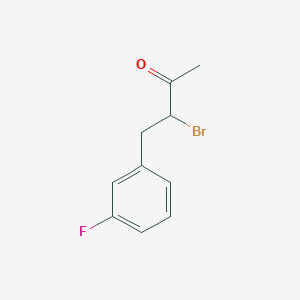
3-Bromo-4-(3-fluorophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(3-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-fluorophenyl)butan-2-one typically involves the bromination of 4-(3-fluorophenyl)butan-2-one. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-Bromo-4-(3-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
3-Bromo-4-(3-fluorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-(3-fluorophenyl)butan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and undergo nucleophilic attack, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(3-Fluorophenyl)butan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-phenylbutan-2-one: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Bromo-4-(3-fluorophenyl)butan-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it a valuable compound for various chemical transformations and applications in research and industry.
特性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
3-bromo-4-(3-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)10(11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |
InChIキー |
WGVJTVJWVRJCRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=CC(=CC=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


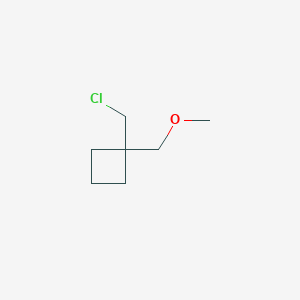
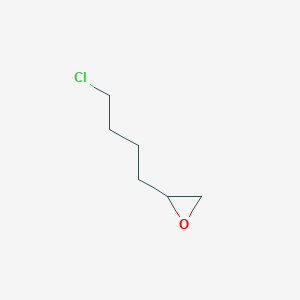
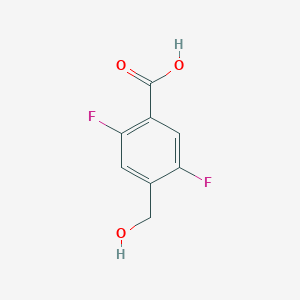
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

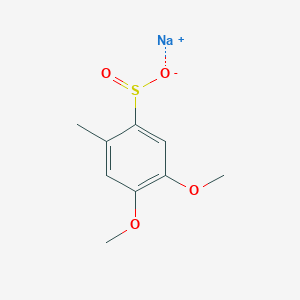
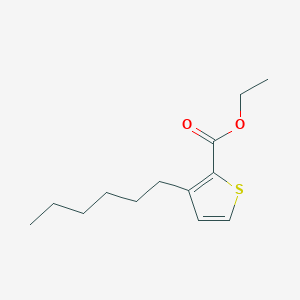

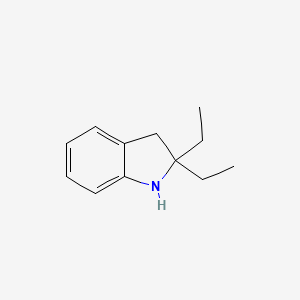
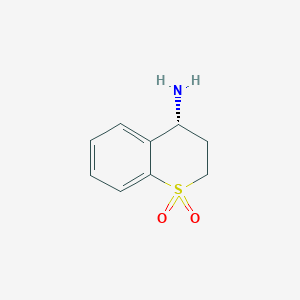
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)
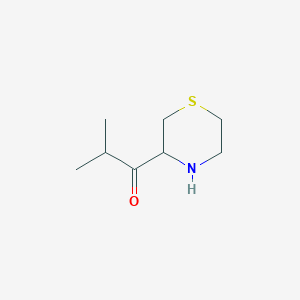
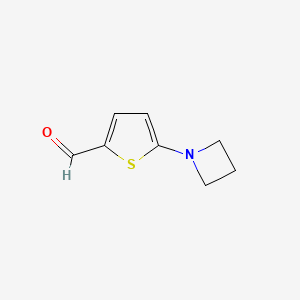
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
